molecular formula C12H18O2 B8002367 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol

Cat. No.: B8002367
M. Wt: 194.27 g/mol
InChI Key: AHJCJFWXVQTYOQ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is a secondary alcohol featuring a substituted phenyl ring with methoxy (-OCH₃) and two methyl (-CH₃) groups at the 4-, 3-, and 5-positions, respectively. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6,10,13H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJCJFWXVQTYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxy-3,5-dimethylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-methoxy-3,5-dimethylphenyl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can lead to the formation of 1-(4-methoxy-3,5-dimethylphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.

Major Products:

    Oxidation: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-one.

    Reduction: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Techniques

The compound can be synthesized through various methods, including:

  • Mechanochemical Synthesis : A process involving grinding reactants together in the presence of a catalyst, which has been shown to be efficient and environmentally friendly .
  • Organocatalytic Methods : Continuous flow synthesis techniques utilizing organocatalysts have been developed for producing similar compounds efficiently while minimizing waste .

Scientific Research Applications

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol has been investigated for several applications:

Medicinal Chemistry

The compound has potential as a precursor for synthesizing biologically active molecules. For example, derivatives of this compound have been studied for their antioxidant activities and potential therapeutic effects in treating various conditions .

Case Study: Antioxidant Activity
A study evaluated the antioxidant properties of aryloxyaminopropanol derivatives, including those derived from 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol. The results indicated significant antioxidant activity compared to standard compounds, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related diseases .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its structure allows for further modifications to create more complex molecules used in drug development.

Data Table: Synthetic Applications

Application AreaExample CompoundsYield (%)Methodology
Antioxidant AgentsAryloxyaminopropanols59HPLC Enantioseparation
Pharmaceutical IntermediatesVoriconazole analogs40Multi-step organic synthesis
Mechanochemical SynthesisVarious derivatives83Grinding with NaOH catalyst

Research has shown that compounds related to 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol exhibit various biological activities:

Triazole Derivatives

Triazole derivatives synthesized from related structures have demonstrated diverse biological effects due to their ability to bind with target molecules effectively .

Antimicrobial Properties

Some derivatives have been tested for antimicrobial activity, showcasing potential as new therapeutic agents against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,5-Dimethoxyphenyl)propan-2-ol

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Key Structural Differences :
    • Substitutions: 3,5-dimethoxy groups vs. 4-methoxy-3,5-dimethyl in the target compound.
    • Alcohol Position: Tertiary alcohol (propan-2-ol) vs. secondary alcohol in the target.
  • Applications : Used in peptide synthesis (e.g., DDZ-OH protecting group) due to its stability under acidic conditions .

1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol

  • Molecular Formula : C₁₂H₁₇FO
  • Molecular Weight : 196.26 g/mol
  • Key Structural Differences: Substitutions: Fluorine at the 4-position instead of methoxy. Branching: Additional methyl group on the propanol chain.
  • Applications: Limited data, but fluorinated analogs often enhance metabolic stability in drug candidates .

Omeprazole Derivatives

  • Example : (5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
  • Key Structural Differences: Core Structure: Benzimidazole ring vs. propanol in the target compound. Functional Groups: Sulfinyl and pyridinyl groups enhance proton pump inhibition.
  • Applications : Clinically used as proton pump inhibitors (PPIs) for gastric acid suppression .

Pharmacological and Chemical Property Comparison

Table 1: Structural and Molecular Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol C₁₂H₁₈O₂ 194.27 4-OCH₃, 3-CH₃, 5-CH₃
2-(3,5-Dimethoxyphenyl)propan-2-ol C₁₁H₁₆O₃ 196.24 3-OCH₃, 5-OCH₃
1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol C₁₂H₁₇FO 196.26 4-F, 3-CH₃, 5-CH₃, 2-CH₃
Omeprazole C₁₇H₁₉N₃O₃S 345.42 Benzimidazole, sulfinyl, pyridinyl

Table 2: Pharmacological Activity

Compound Biological Activity Receptor Affinity/Applications
1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol Limited direct data; inferred from analogs Potential adrenoceptor modulation
Omeprazole Proton pump inhibition H⁺/K⁺-ATPase targeting (antiulcer)
Tris(4-methoxy-3,5-dimethylphenyl)phosphine Catalysis (ligand in organometallics) Not applicable

Biological Activity

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol, also known as a derivative of propanol with significant biological activity, has been the subject of various research studies. This compound's unique structure allows it to interact with biological systems in diverse ways, including potential therapeutic applications in cancer treatment and as a modulator of various biochemical pathways.

Chemical Structure and Properties

The molecular formula for 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is C12H18OC_{12}H_{18}O. The compound features a propanol backbone attached to a methoxy-substituted aromatic ring, which contributes to its biological activities.

Research indicates that compounds similar to 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol may exhibit activity through several mechanisms:

  • Estrogen Receptor Modulation : Some studies suggest that related phenolic compounds can bind to estrogen receptors (ERs), influencing gene expression and cellular proliferation. For instance, a study demonstrated that certain bisphenol derivatives can act as antagonists or agonists of ERs, thus affecting cancer cell growth and survival .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms include the modulation of signaling pathways such as WNT/β-catenin, which is crucial in many cancers .

Biological Activity Overview

Biological Activity Description
Anticancer Effects Induces apoptosis in cancer cells; inhibits cell proliferation through modulation of signaling pathways .
Estrogen Receptor Interaction Acts as an antagonist or partial agonist for estrogen receptors, potentially influencing hormone-dependent cancers .
Antimicrobial Properties Exhibits activity against various bacterial strains; specific MIC values need further investigation .
Cytotoxicity Demonstrates selective cytotoxicity towards tumor cells compared to normal cells .

Case Studies and Research Findings

  • Study on Estrogen Receptor Binding : A competitive binding assay showed that certain derivatives of phenolic compounds could bind to ERβ with varying affinities. This suggests potential therapeutic uses in hormone-related cancers .
  • Anticancer Activity Assessment : In a study evaluating the anticancer effects of related compounds, it was found that they significantly reduced cell viability in breast cancer cell lines at micromolar concentrations. The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested .
  • Antimicrobial Activity Evaluation : Another study reported that derivatives similar to 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol showed promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

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